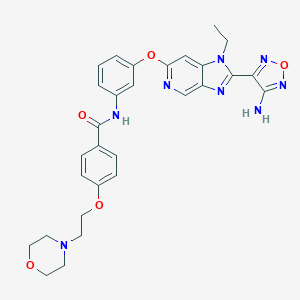GSK269962A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
GSK269962A is a selective inhibitor of Rho-associated protein kinase, commonly referred to as ROCK. This compound exhibits high affinity for both ROCK1 and ROCK2 isoforms, with reported inhibitory concentration values (IC50) of approximately 1.6 nM for ROCK1 and 4 nM for ROCK2. As a small molecule, GSK269962A is currently classified as investigational and has shown promise in various preclinical studies for its potential therapeutic applications in treating diseases related to the Rho kinase pathway, including cancer and inflammatory conditions .
The primary mechanism of action for GSK269962A involves the inhibition of Rho kinase activity, which plays a crucial role in various cellular processes such as cytoskeletal organization, cell migration, and apoptosis. By inhibiting ROCK, GSK269962A disrupts downstream signaling pathways that are often implicated in pathological conditions. The compound's chemical structure allows it to bind effectively to the ATP-binding site of ROCK, preventing its activation and subsequent phosphorylation of target substrates .
GSK269962A has demonstrated significant biological activity in various experimental models. It has been shown to induce apoptosis in acute myeloid leukemia cells by arresting them in the G2 phase of the cell cycle, thereby inhibiting their proliferation . Additionally, this compound exhibits anti-inflammatory properties, as evidenced by its ability to ameliorate symptoms in models of chemical-induced cystitis . Its therapeutic potential extends to neurological disorders, where it has been observed to reverse symptoms associated with detrusor overactivity and depression .
The synthesis of GSK269962A involves multiple synthetic steps typical for small molecule drug development. Although specific proprietary methods are not publicly detailed, general approaches include:
- Starting Materials: Utilizing commercially available precursors that contain necessary functional groups.
- Reactions: Employing standard organic reactions such as coupling reactions, cyclizations, and functional group modifications.
- Purification: Utilizing techniques like chromatography to isolate the final product and ensure high purity levels suitable for biological testing.
These methods are designed to optimize yield and purity while minimizing by-products during the synthesis process.
GSK269962A holds potential applications in several therapeutic areas:
- Cancer Treatment: Its ability to induce apoptosis in malignant cells positions it as a candidate for cancer therapies.
- Inflammatory Diseases: The anti-inflammatory effects make it a potential treatment for conditions such as cystitis and other inflammatory disorders.
- Neurological Disorders: Given its effects on neuronal signaling pathways, it may be beneficial in treating certain neurological conditions.
Research continues to explore these applications further through clinical trials and preclinical studies.
Interaction studies of GSK269962A have focused on its binding affinity and specificity towards ROCK isoforms. The compound shows a greater than 30-fold selectivity for ROCK1 over other kinases, indicating a favorable safety profile when targeting specific pathways involved in disease mechanisms . Additionally, studies have indicated that GSK269962A can modulate various signaling pathways associated with cellular stress responses, enhancing its therapeutic potential.
Several compounds exhibit similar mechanisms of action as GSK269962A. Here is a comparison highlighting their uniqueness:
| Compound Name | Affinity for ROCK1 (nM) | Affinity for ROCK2 (nM) | Unique Features |
|---|---|---|---|
| GSK269962A | 1.6 | 4 | Highly selective for ROCK1; investigational use |
| Fasudil | 0.5 | 10 | Approved for cerebral vasospasm; broader kinase inhibition profile |
| Y-27632 | 100 | 200 | Commonly used in research; less selective than GSK269962A |
| RKI-1447 | 10 | 20 | Selective ROCK inhibitor; potential for cardiovascular applications |
GSK269962A stands out due to its potent selectivity and lower IC50 values compared to these similar compounds, making it particularly attractive for targeted therapies.








